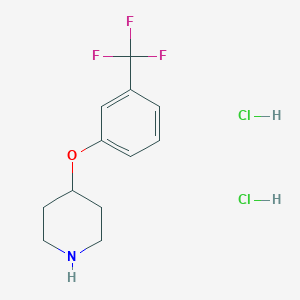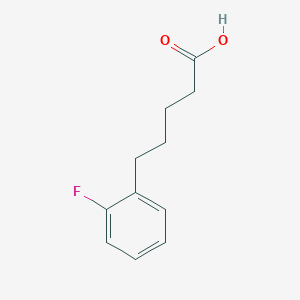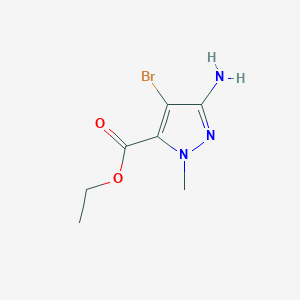
4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride is a chemical compound with the molecular formula C12H14F3NO·2HCl It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, linked to a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with a suitable halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(3-(trifluoromethyl)phenoxy)piperidine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of 4-(3-(trifluoromethyl)phenoxy)piperidine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of trifluoromethyl-containing compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)piperidine hydrochloride
- 4-(4-(Trifluoromethoxy)phenoxy)piperidine
- 4-(3-Trifluoromethyl-benzyl)-piperidine
Comparison: 4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the phenoxy-piperidine structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and other applications.
Eigenschaften
Molekularformel |
C12H16Cl2F3NO |
|---|---|
Molekulargewicht |
318.16 g/mol |
IUPAC-Name |
4-[3-(trifluoromethyl)phenoxy]piperidine;dihydrochloride |
InChI |
InChI=1S/C12H14F3NO.2ClH/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10;;/h1-3,8,10,16H,4-7H2;2*1H |
InChI-Schlüssel |
OIADXAQOCNTEMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)





![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)

